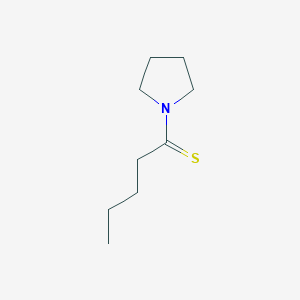
1-(Pyrrolidin-1-yl)pentane-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrrolidin-1-yl)pentane-1-thione is an organic compound characterized by a pyrrolidine ring attached to a pentane chain with a thione group at the terminal position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method involves the reaction of pyrrolidine with 1-bromopentane in the presence of a base to form 1-(Pyrrolidin-1-yl)pentane, which is then treated with a sulfurizing agent such as Lawesson’s reagent to introduce the thione group .
Industrial Production Methods: Industrial production of 1-(Pyrrolidin-1-yl)pentane-1-thione may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyrrolidin-1-yl)pentane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(Pyrrolidin-1-yl)pentane-1-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(Pyrrolidin-1-yl)pentane-1-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity to specific targets through hydrophobic interactions and hydrogen bonding .
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-1-yl)pentane: Lacks the thione group, making it less reactive in certain chemical reactions.
1-(Pyrrolidin-1-yl)butane-1-thione: Shorter carbon chain, which may affect its physical properties and reactivity.
1-(Pyrrolidin-1-yl)hexane-1-thione: Longer carbon chain, potentially altering its solubility and biological activity.
Uniqueness: 1-(Pyrrolidin-1-yl)pentane-1-thione is unique due to its specific combination of a pyrrolidine ring and a thione group, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H17NS |
|---|---|
Poids moléculaire |
171.31 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpentane-1-thione |
InChI |
InChI=1S/C9H17NS/c1-2-3-6-9(11)10-7-4-5-8-10/h2-8H2,1H3 |
Clé InChI |
CPJZMTOJTCOTLE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=S)N1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2S,3R,4R)-3,4-dihydroxyoxolan-2-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12864227.png)
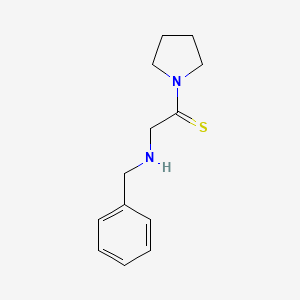
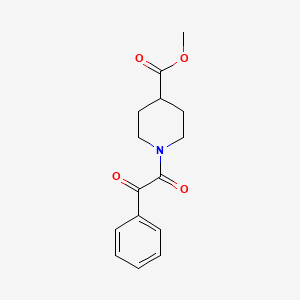
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxamide](/img/structure/B12864236.png)
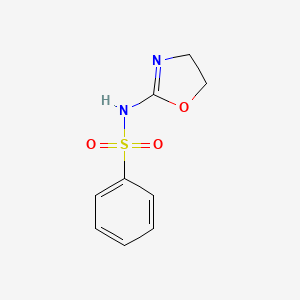

![2-phenyl-1,2-dihydrocyclopenta[c]pyrazol-3(6H)-one](/img/structure/B12864264.png)
![N-[1-Benzhydryl-3-(1,1-difluoro-2-hydroxy-ethyl)azetidin-3-yl]-2-methyl-propane-2-sulfinamide](/img/structure/B12864269.png)
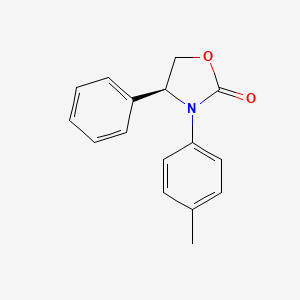
![4-((Trifluoromethyl)thio)benzo[d]oxazol-2-amine](/img/structure/B12864274.png)
![3-Methoxy-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B12864283.png)

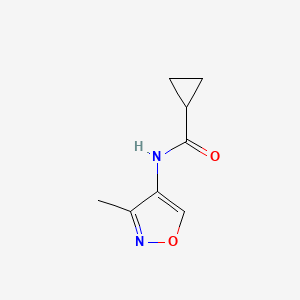
![Benzo[d]oxazole-2,4-dicarbaldehyde](/img/structure/B12864302.png)
